Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound has a molecular formula of C11H21N3O3 and a molecular weight of 243.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate typically involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}8\text{H}{16}\text{N}_2\text{O}2 + \text{CH}3\text{NCO} \rightarrow \text{C}{11}\text{H}{21}\text{N}_3\text{O}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives .
Scientific Research Applications
Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-1-piperidinecarboxylate
- Ethyl 4-oxo-1-piperidinecarboxylate
- 4-Aminopiperidine
Uniqueness
Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
ethyl 4-(methylcarbamoylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-3-16-10(15)13-6-4-8(5-7-13)12-9(14)11-2/h8H,3-7H2,1-2H3,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHRUXGCUGTEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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